2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C21H19F2N3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the introduction of the difluoromethoxy group and the formation of the pyrimidinyl ring. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by the construction of the pyrimidinyl ring through cyclization reactions. The final step often involves the formation of the sulfanyl linkage and the acetamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced difluoromethylation techniques and catalytic processes to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the pyrimidinyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[3-(Trifluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
- 2-({4-[3-(Methoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs with trifluoromethoxy or methoxy groups .
Properties
Molecular Formula |
C21H19F2N3O2S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H19F2N3O2S/c1-13-6-7-14(2)18(10-13)25-19(27)12-29-21-24-9-8-17(26-21)15-4-3-5-16(11-15)28-20(22)23/h3-11,20H,12H2,1-2H3,(H,25,27) |
InChI Key |
WKBKXZGHEGEPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
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